molecular formula C12H8ClF3N2O B1607528 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}aniline CAS No. 71422-80-5

4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}aniline

Cat. No.: B1607528
CAS No.: 71422-80-5
M. Wt: 288.65 g/mol
InChI Key: NCHHJZDBVKYIDQ-UHFFFAOYSA-N
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Description

4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}aniline is an organic compound characterized by the presence of a pyridine ring substituted with chlorine and trifluoromethyl groups, and an aniline moiety. This compound is notable for its applications in various fields, including pharmaceuticals and agrochemicals, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}aniline typically involves the following steps:

    Nucleophilic Substitution Reaction: The starting material, 3-chloro-5-(trifluoromethyl)pyridine, undergoes a nucleophilic substitution reaction with 4-aminophenol. This reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}aniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amino group.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted pyridine derivatives.

Scientific Research Applications

4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: In the agrochemical industry, it can be used in the synthesis of herbicides and pesticides.

Mechanism of Action

The mechanism of action of 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}aniline involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, inhibiting their activity. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenol
  • 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzoic acid
  • 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde

Uniqueness

Compared to similar compounds, 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}aniline is unique due to the presence of the aniline group, which imparts distinct chemical reactivity and biological activity. The trifluoromethyl group also enhances its stability and lipophilicity, making it a valuable compound in various applications.

Properties

IUPAC Name

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClF3N2O/c13-10-5-7(12(14,15)16)6-18-11(10)19-9-3-1-8(17)2-4-9/h1-6H,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCHHJZDBVKYIDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OC2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70377312
Record name 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71422-80-5
Record name 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 3-chloro-5-trifluoromethyl-2-(4-nitrophenoxy)pyridine (1.0 g), iron powder (3.2 g), isopropyl alcohol (60 ml), water (6 ml) and dilute hydrochloric acid (0.2 ml of a 2N solution), were heated at the reflux temperature for 12 hours. After cooling and filtering to remove the solid matter, the filtrate was concentrated by evaporation of the volatile portion under reduced pressure. The residual solid was recrystallised from n-hexane to yield 2-(4-aminophenoxy)-3-chloro-5-trifluoromethylpyridine (0.73 g) m.p. 85°-87° C.
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Synthesis routes and methods II

Procedure details

In the above (B), 4-bromonitrobenzene was replaced with 2,3-dichloro-5-trifluoromethylpyridine to obtain 4-(3-chloro-5-trifluoromethyl-2-pyridyloxy)aniline.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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